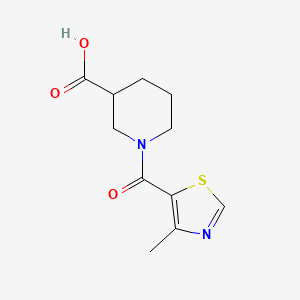
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MTPCA is a heterocyclic compound that contains a thiazole ring and a piperidine ring. It has a molecular formula of C12H16N2O2S and a molecular weight of 260.33 g/mol.
作用機序
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid may exert its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in activated microglial cells. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to protect neuronal cells from oxidative stress-induced damage. In animal studies, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is also soluble in various solvents, which makes it easy to handle in experiments. However, one limitation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is its relatively high cost compared to other compounds with similar biological activities.
将来の方向性
There are several future directions for the research on 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid's potential as a plant growth regulator and a pesticide. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid) is a promising compound with potential applications in medicine, agriculture, and material science. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods and has been extensively studied for its biological activities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities and has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.
合成法
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-methylthiazole-5-carboxylic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid as a white solid with a high purity.
科学的研究の応用
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been tested as a plant growth regulator and a pesticide. It has been found to enhance plant growth and inhibit the growth of certain pests. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7-9(17-6-12-7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFHMRPRITKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

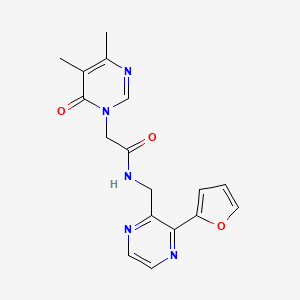
![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)
![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)
![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)
![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)
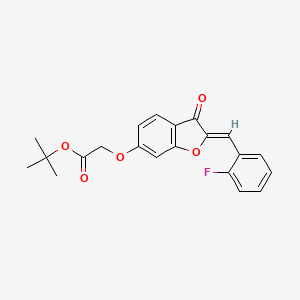
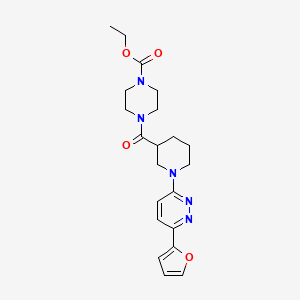
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)
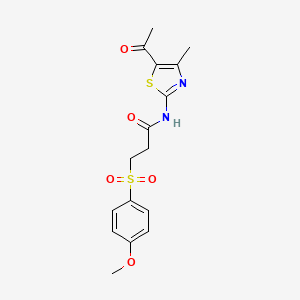
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)